molecular formula C19H15BrN2 B3749759 2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine

2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine

Cat. No.: B3749759
M. Wt: 351.2 g/mol
InChI Key: RFVRCAMLQSPQDD-QINSGFPZSA-N
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Description

2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bromo-substituted phenylethenyl group attached to a dihydro-perimidine ring, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine typically involves the reaction of 1-bromo-2-phenylethene with 2,3-dihydro-1H-perimidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include acetonitrile and dichloromethane, while catalysts such as palladium or copper complexes may be employed to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Advanced purification techniques, such as column chromatography and recrystallization, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-1-chloro-2-phenylethenyl]-2,3-dihydro-1H-perimidine
  • 2-[(Z)-1-iodo-2-phenylethenyl]-2,3-dihydro-1H-perimidine
  • 2-[(Z)-1-bromo-2-phenylethenyl]-1H-perimidine

Uniqueness

2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine is unique due to its specific bromo-substituted phenylethenyl group and dihydro-perimidine ring structure. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2/c20-15(12-13-6-2-1-3-7-13)19-21-16-10-4-8-14-9-5-11-17(22-19)18(14)16/h1-12,19,21-22H/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVRCAMLQSPQDD-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2NC3=CC=CC4=C3C(=CC=C4)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2NC3=CC=CC4=C3C(=CC=C4)N2)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine
Reactant of Route 2
2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine
Reactant of Route 3
2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine
Reactant of Route 4
2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine
Reactant of Route 5
2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine
Reactant of Route 6
2-[(Z)-1-bromo-2-phenylethenyl]-2,3-dihydro-1H-perimidine

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